3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl group, and a methoxyphenyl group, all connected to a pyrrolidinedione core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This is achieved by reacting 4-fluoroaniline with piperidine under suitable conditions to form 4-[(4-fluorophenyl)amino]-1-piperidine.
Coupling with Methoxyphenyl Group: The next step involves coupling the piperidinyl intermediate with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the desired intermediate.
Cyclization to Form Pyrrolidinedione Core: The final step involves cyclization of the intermediate to form the pyrrolidinedione core. This is typically achieved using a cyclization reagent such as acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinedione core, resulting in the formation of hydroxyl derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways such as the MAP kinase pathway and the PI3K/Akt pathway, leading to alterations in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4-fluorophenyl)amino]-1-piperidinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- **3-{[(4-chlorophenyl)amino]-1-piperidinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- **3-{[(4-fluorophenyl)amino]-1-piperidinyl}-1-(4-hydroxyphenyl)-2,5-pyrrolidinedione
Uniqueness
The uniqueness of 3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, while the methoxyphenyl group contributes to its biological activity.
Properties
IUPAC Name |
3-[4-(4-fluoroanilino)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-29-19-8-6-18(7-9-19)26-21(27)14-20(22(26)28)25-12-10-17(11-13-25)24-16-4-2-15(23)3-5-16/h2-9,17,20,24H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYPBQCVCNEKBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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